

# DRAQ7: An In-depth Technical Guide for Cellular Viability and Cytotoxicity Analysis

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## Compound of Interest

Compound Name: DRAQ7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **DRAQ7**, a far-red fluorescent dye for the analysis of cell viability. **DRAQ7** is a valuable tool for researchers in various fields, including cell biology, immunology, and oncology, offering a reliable method for identifying dead or membrane-compromised cells in a variety of applications.

## Core Principles of DRAQ7

**DRAQ7** is a deep red anthraquinone dye that functions as a cell impermeant nuclear stain.[1] [2] Its primary application is to selectively identify and label cells that have lost plasma membrane integrity, a hallmark of cell death.[2][3][4] Unlike viable cells, which possess an intact cell membrane that excludes the dye, **DRAQ7** readily penetrates non-viable cells and intercalates with double-stranded DNA (dsDNA), emitting a strong fluorescent signal upon excitation.[1][5] This characteristic makes it an ideal probe for dead cell exclusion in flow cytometry, a nuclear counterstain in fixed-cell imaging, and a real-time indicator of cytotoxicity in high-content screening assays.[3][6]

One of the key advantages of **DRAQ7** is its non-toxic nature, allowing for its inclusion in long-term cell culture experiments without adversely affecting the viability or proliferation of healthy cells.[7][8] This enables real-time, kinetic monitoring of cytotoxic events.[7][8]

## Quantitative Data Summary

The spectral properties and recommended usage concentrations of **DRAQ7** are summarized in the tables below for easy reference and comparison across different applications.

**Table 1: Spectral Properties of DRAQ7**

Property	Wavelength (nm)	Notes
Excitation Maxima	599 / 644[1][9]	Can be sub-optimally excited by 488 nm, 568 nm, and 633 nm laser lines.[10]
Emission Maximum	678 / 694 (when intercalated with dsDNA)[1][9]	Emission begins at approximately 665 nm and extends into the near-infrared region (>800 nm).[10]
Recommended Emission Filters	695LP, 715LP, 780LP[10][11]	

**Table 2: Recommended Concentrations for Common Applications**

Application	Recommended Concentration	Incubation Time	Temperature
Flow Cytometry (Viability)	1 - 3 $\mu$ M[1]	5 - 15 minutes[1][8]	Room Temperature or 37°C[4][11]
Flow Cytometry (Fixed Cells)	20 $\mu$ M[1]	5 - 15 minutes[1]	Room Temperature
Fluorescence Microscopy (Fixed Cells)	5 - 20 $\mu$ M[1]	10 - 30 minutes[4][11]	Room Temperature[4][11]
High-Content Screening (Real-time)	1 - 1.5 $\mu$ M[3]	Continuous	37°C

## Experimental Protocols

Detailed methodologies for key experiments utilizing **DRAQ7** are provided below. These protocols serve as a starting point and may require optimization based on cell type and experimental conditions.

## Protocol for Dead Cell Exclusion in Flow Cytometry

This protocol is designed for the identification and exclusion of non-viable cells from analysis.

Materials:

- Cell suspension in a suitable buffer (e.g., PBS, azide-free)
- **DRAQ7**<sup>™</sup> (0.3 mM stock solution)
- Flow cytometer

Procedure:

- Prepare a single-cell suspension at a concentration of  $\leq 5 \times 10^5$  cells/mL.[3]
- Add **DRAQ7**<sup>™</sup> to the cell suspension to a final concentration of 1-3  $\mu$ M. For a 0.3 mM stock, this is typically a 1:100 to 1:300 dilution (e.g., add 5  $\mu$ L of 0.3 mM **DRAQ7** to 0.5 mL of cell suspension for a final concentration of 3  $\mu$ M).[3][12]
- Gently mix the cell suspension.
- Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[1][8] Staining is accelerated at 37°C.[4][11]
- Analyze the cells by flow cytometry without washing.[4] **DRAQ7** can be excited by blue (488 nm), green, yellow, or red lasers, with detection in a far-red channel (e.g., using a >660 nm longpass or a 780/60 bandpass filter).[3]

## Protocol for Nuclear Counterstaining in Fixed-Cell Fluorescence Microscopy

This protocol is for visualizing the nuclei of fixed and permeabilized cells.

## Materials:

- Cells grown on coverslips or in imaging plates
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- **DRAQ7™** (0.3 mM stock solution)
- PBS
- Fluorescence microscope

## Procedure:

- Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- If performing immunofluorescence, proceed with primary and secondary antibody incubations as per your standard protocol.
- Dilute **DRAQ7™** to a final concentration of 5-20  $\mu\text{M}$  in PBS.
- Add the **DRAQ7™** solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.[\[4\]](#)[\[11\]](#)
- Wash the cells three times with PBS.
- Mount the coverslips or image the plates using a fluorescence microscope. **DRAQ7** is optimally excited by yellow/red light and detected using far-red filters.[\[3\]](#)

## Protocol for Real-Time Cytotoxicity Assays in High-Content Screening

This protocol allows for the kinetic monitoring of cell death in response to treatment.

Materials:

- Cells cultured in microplates
- Culture medium
- **DRAQ7™** (0.3 mM stock solution)
- Test compound(s)
- High-content imaging system

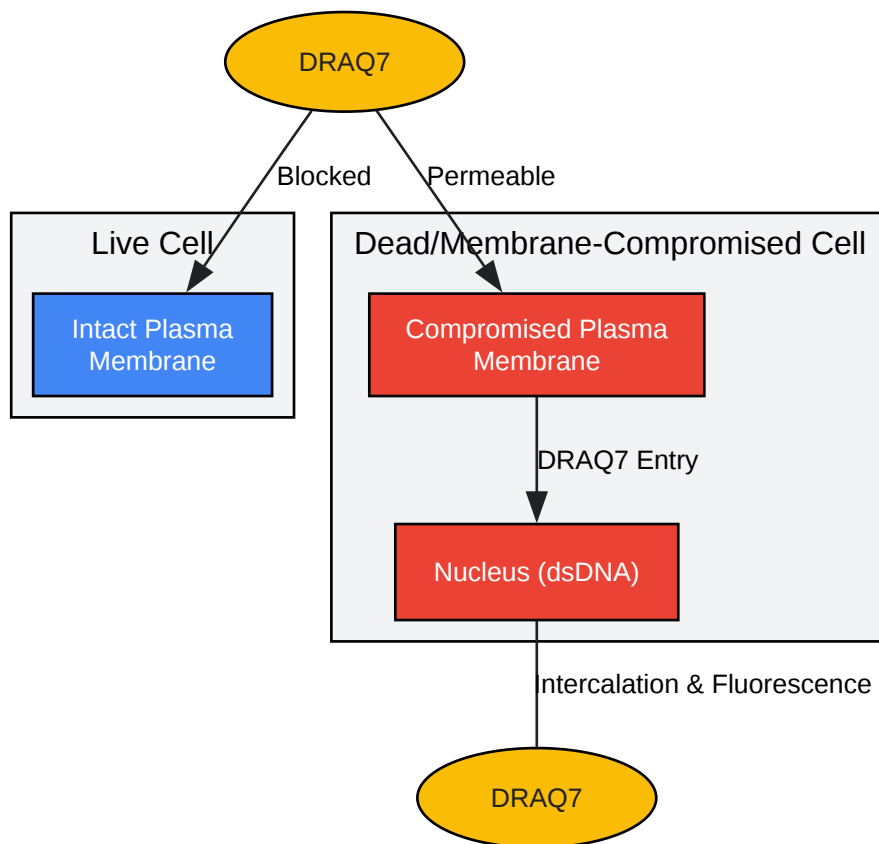
Procedure:

- Plate cells in a microplate at the desired density and allow them to adhere overnight.
- Add **DRAQ7™** directly to the culture medium to a final concentration of 1-1.5  $\mu\text{M}$ .[\[3\]](#)
- Add the test compound(s) at the desired concentrations.
- Place the microplate in the high-content imaging system equipped with environmental control (37°C, 5% CO<sub>2</sub>).
- Acquire images in the far-red channel at regular intervals over the desired time course.
- Analyze the images to quantify the number of **DRAQ7**-positive (dead) cells over time.

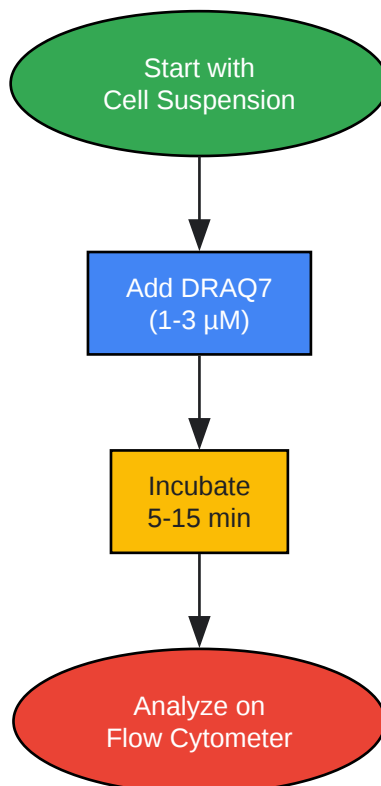
## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **DRAQ7**.

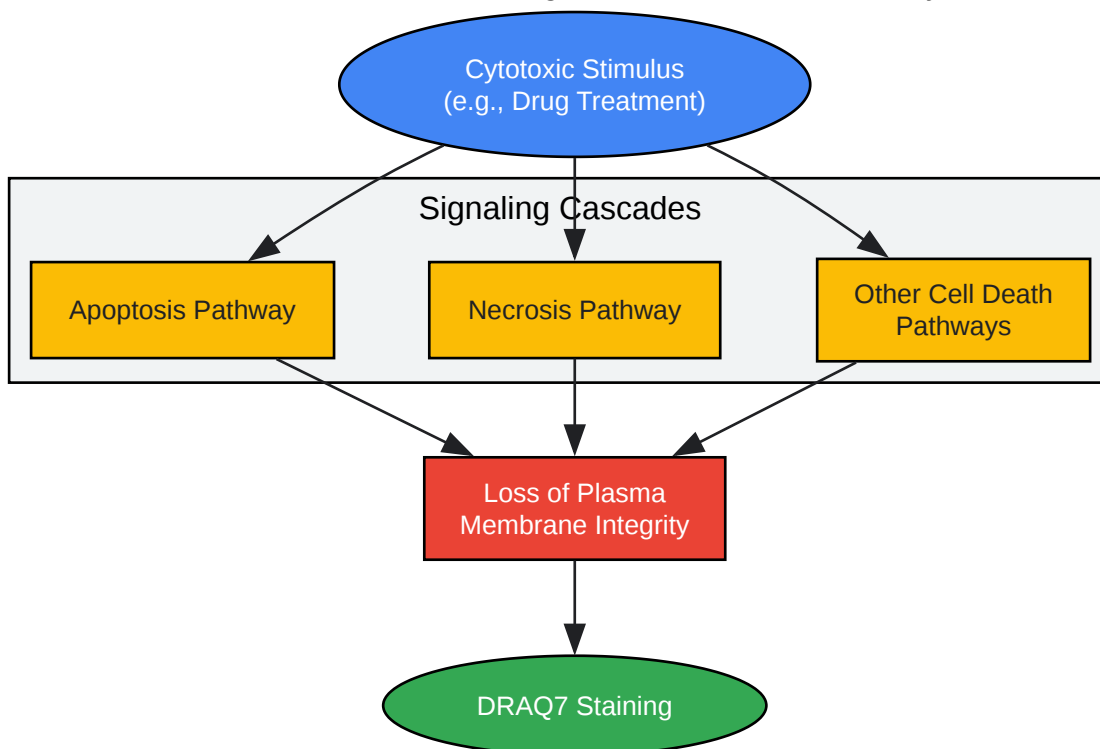
## DRAQ7 Mechanism of Action



## General Experimental Workflow for Flow Cytometry



## Cell Fate Decision Leading to Membrane Permeability



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